molecular formula C40H38OP2+2 B12663851 Bis(2-(triphenylphosphoranyl)ethyl) ether CAS No. 5368-62-7

Bis(2-(triphenylphosphoranyl)ethyl) ether

Cat. No.: B12663851
CAS No.: 5368-62-7
M. Wt: 596.7 g/mol
InChI Key: NJBGGFGJVQAWEK-UHFFFAOYSA-N
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Description

Bis(2-(triphenylphosphoranyl)ethyl) ether is an organophosphorus compound characterized by the presence of two triphenylphosphoranyl groups attached to an ethyl ether backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(triphenylphosphoranyl)ethyl) ether typically involves the reaction of triphenylphosphine with an appropriate ethyl ether derivative under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(triphenylphosphoranyl)ethyl) ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.

    Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

    Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(2-(triphenylphosphoranyl)ethyl) ether has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(triphenylphosphoranyl)ethyl) ether is unique due to its dual phosphoranyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific interactions with phosphine-binding sites are required.

Properties

CAS No.

5368-62-7

Molecular Formula

C40H38OP2+2

Molecular Weight

596.7 g/mol

IUPAC Name

triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium

InChI

InChI=1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2

InChI Key

NJBGGFGJVQAWEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCOCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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